N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, a morpholine ring, and a pyrido[1,2-a]pyrimidine core, which contribute to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C16H18N4O3 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-oxopyrido[1,2-a]pyrimidin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H18N4O3/c21-15-9-14(18-13-3-1-2-6-20(13)15)19-7-8-23-12(10-19)16(22)17-11-4-5-11/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,17,22) |
InChI Key |
RSFCDARFNYSJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide typically involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. This reaction is facilitated by the use of ethylene glycol, which helps in the condensation process . Another method involves the use of CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . These reactions are carried out at elevated temperatures (around 130°C) in a solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidines.
Scientific Research Applications
N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to bind to the active site of HIV-1 integrase, chelating the Mg2+ ion and inhibiting the enzyme’s activity . This interaction disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyridopyrimidine core and exhibit similar biological activities.
1,3,4-oxadiazole and 1,3,4-thiadiazole-substituted pyridopyrimidines: These derivatives have been studied for their anti-HIV-1 activity and metal chelation properties.
Uniqueness
N-cyclopropyl-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}morpholine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and morpholine ring, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyridopyrimidine derivatives and enhance its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
